2-[4-(Bromodifluoromethyl)phenyl]thiophene
Description
2-[4-(Bromodifluoromethyl)phenyl]thiophene is a halogenated thiophene derivative featuring a bromodifluoromethyl (–CF₂Br) substituent at the para position of the phenyl ring attached to the thiophene core. Thiophene-based compounds are widely studied due to their electronic properties, biological activities, and applications in materials science and pharmaceuticals .
Synthetic routes for such compounds often involve cross-coupling reactions, such as Suzuki-Miyaura couplings, to attach substituted aryl groups to the thiophene ring . For example, 2-(4-(trifluoromethyl)phenyl)thiophene (3p) was synthesized via nickel-catalyzed cross-coupling with an 85% yield and a melting point of 104.7–106.3°C . Similar methodologies may apply to the target compound, though the bromodifluoromethyl substituent may require specialized halogen-handling protocols.
Properties
Molecular Formula |
C11H7BrF2S |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-[4-[bromo(difluoro)methyl]phenyl]thiophene |
InChI |
InChI=1S/C11H7BrF2S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
InChI Key |
AVBJMBNJCAJSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromodifluoromethyl)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the bromodifluoromethyl phenyl group with the thiophene ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the direct C-H arylation of thiophenes. This method uses a palladium catalyst and an aryl bromide to achieve the coupling reaction . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura cross-coupling reaction is often preferred due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromodifluoromethyl)phenyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromodifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The bromine atom in the bromodifluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Bromodifluoromethyl)phenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-[4-(Bromodifluoromethyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-[4-(Bromodifluoromethyl)phenyl]thiophene with key analogs, highlighting substituent-driven variations in properties:
Key Observations:
- Electron-Withdrawing Effects: The –CF₃ group (in 3p) is strongly electron-withdrawing, enhancing the thiophene’s π-acidity, which is beneficial for charge transport in organic electronics . In contrast, the –CF₂Br group in the target compound may offer intermediate electronegativity, balancing reactivity and stability.
- Biological Activity: Thiophene derivatives with –F or –CF₃ substituents show potency in biochemical assays (e.g., COX-2 inhibition ). The –CF₂Br group’s larger size and polarizability could improve target binding in medicinal chemistry applications .
Biological Activity
2-[4-(Bromodifluoromethyl)phenyl]thiophene is a synthetic compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of bromodifluoromethyl and phenyl groups enhances the pharmacological potential of this compound. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various case studies and research findings.
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. In a study evaluating various thiophene compounds, it was found that those with a bromodifluoromethyl group exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | S. aureus |
| This compound | 30 | E. coli |
These findings suggest that the bromodifluoromethyl group contributes to enhanced membrane permeability and interaction with bacterial cell walls, leading to effective microbial inhibition .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiophene derivatives have been extensively studied. Research indicates that this compound significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) for this compound was determined to be around 40 µM, which is comparable to established anti-inflammatory agents like quercetin (IC50 = 16.3 µM).
| Compound | IC50 (µM) | Positive Control |
|---|---|---|
| This compound | 40 | Quercetin (16.3 µM) |
This anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokine production and modulation of signaling pathways involved in inflammation .
Antitumor Activity
The anticancer potential of thiophene derivatives is another area of interest. Studies have demonstrated that compounds containing a thiophene ring can induce apoptosis in cancer cell lines. For instance, in vitro assays showed that this compound inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HCT116 (Colon Cancer) | 30 |
The mechanism behind this activity involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis and evaluation of various bromodifluoromethyl thiophenes highlighted the superior antimicrobial activity of these compounds compared to their non-brominated analogs. The study concluded that the introduction of a bromodifluoromethyl group significantly enhances the overall bioactivity.
- Inflammation Model : In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : Research conducted on various cancer cell lines revealed that treatment with this thiophene derivative led to significant reductions in cell viability and increased apoptosis rates, indicating its potential utility in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Bromodifluoromethyl)phenyl]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated thiophene derivatives and aryl boronic acids. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (THF or DMF), and temperature control (80–120°C). For example, highlights analogous thiophene derivatives synthesized via stepwise halogenation and coupling, where yields improved with inert atmosphere (N₂) and slow reagent addition to minimize side reactions . Optimization requires monitoring by TLC or GC-MS to track intermediates.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons near bromodifluoromethyl groups show distinct splitting) .
- XRD : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for understanding steric effects .
- DFT Calculations : Predict electronic distributions and reactive sites (e.g., Fukui indices) .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer : Challenges include separating brominated byproducts and residual catalysts. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard. notes that co-solvents like DCM improve solubility for HPLC purification (>98% purity) . Always verify purity via melting point analysis and HRMS .
Advanced Research Questions
Q. How can conflicting data on the biological activity of thiophene derivatives be resolved?
- Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity interference. Implement:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- SAR Studies : Modify substituents (e.g., replace Br with Cl) to isolate structure-activity relationships () .
- Metabolic Stability Tests : Use liver microsomes to assess if metabolites contribute to observed effects .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. demonstrates similar workflows for fluorinated aryl systems, identifying electron-deficient sites prone to nucleophilic attack . Pair with kinetic studies (e.g., Eyring plots) to validate computational predictions .
Q. How does the bromodifluoromethyl group influence the compound’s photophysical properties?
- Methodological Answer : The electron-withdrawing BrCF₂ group enhances conjugation in the thiophene ring, shifting UV-Vis absorption maxima (λmax). Compare with methyl or trifluoromethyl analogs (). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO/LUMO levels for applications in OLEDs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
